molecular formula C35H56O12 B1159353 Tenacigénosides A CAS No. 920502-42-7

Tenacigénosides A

Numéro de catalogue B1159353
Numéro CAS: 920502-42-7
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tenacigenoside A is one of the newly identified pregnane glycosides isolated from the stems of Marsdenia tenacissima , a plant known for its medicinal properties in traditional Chinese medicine. This compound, along with tenacigenosides B-D, represents a significant addition to the pharmacologically active constituents of this plant, contributing to its anticancer and antitumor activities (Wang et al., 2006).

Synthesis Analysis

The synthesis of Tenacigenoside A has not been explicitly documented, suggesting that it is primarily obtained through natural extraction from Marsdenia tenacissima . The isolation process involves advanced chromatographic techniques, leveraging the unique chemical signatures of these compounds for separation and identification. The chemical structures of new compounds like Tenacigenoside A are typically established through comprehensive 1D- and 2D-NMR as well as HR-MS analyses , with absolute configurations confirmed by methods such as X-ray crystallography (Wang et al., 2006).

Molecular Structure Analysis

The molecular structure of Tenacigenoside A is characterized by its pregnane skeleton, which is a hallmark of the C21 steroidal glycosides found in Marsdenia tenacissima . Detailed structural elucidation is achieved through spectroscopic analysis and chemical evidence , providing insights into its complex molecular architecture and the presence of glycosidic linkages that define its bioactivity (Deng, Liao, & Chen, 2005).

Chemical Reactions and Properties

The chemical behavior of Tenacigenoside A , including its reactivity and interactions, is fundamentally influenced by its steroidal core and glycosidic constituents. While specific reactions have not been detailed in the literature, the metabolic profiling of related compounds indicates that hydroxylation and dehydrogenation reactions are prominent pathways in their biotransformation, which could similarly apply to Tenacigenoside A (Zhao et al., 2016).

Physical Properties Analysis

The physical properties of Tenacigenoside A , such as solubility, melting point, and optical rotation, are critical for understanding its pharmacokinetic behavior. These properties are typically inferred from its structural characteristics, including the presence of multiple hydroxyl groups and glycosidic linkages, which suggest moderate solubility in water and specific organic solvents. However, detailed physical properties are not explicitly reported in the available literature.

Chemical Properties Analysis

Tenacigenoside A exhibits a range of chemical properties inherent to steroidal glycosides, including biological activity related to its interaction with cellular targets. Its chemical stability, reactivity with biological macromolecules, and susceptibility to enzymatic hydrolysis are pivotal for its medicinal properties. The structural analysis and identification of metabolites provide a foundation for understanding these chemical properties and their implications for pharmacological activity (Zhao et al., 2016).

Applications De Recherche Scientifique

Activité antitumorale

Les tenacigénosides A, dérivés de Marsdenia tenacissima, ont démontré des effets antitumoraux importants {svg_1} {svg_2}. Ils ont été utilisés dans le traitement de divers types de cancer, notamment le cancer du poumon non à petites cellules (CPNPC), les tumeurs malignes et le carcinome hépatique {svg_3}. Les effets antitumoraux sont obtenus par l'activation de diverses voies de signalisation, l'inhibition de facteurs et l'expression élevée de protéines régulatrices {svg_4}.

Amélioration de la biodisponibilité

Marsdenia tenacissima, qui contient des this compound, présente une faible biodisponibilité dans le corps humain {svg_5}. Cependant, une étude visait à produire des produits de biotransformation riches en saponines piquantes en utilisant Marsdenia tenacissima comme milieu de fermentation de Ganoderma lucidum {svg_6}. La teneur en saponines, y compris la tenacigénine, est passée de 0,1 % à 0,41 % après le processus de fermentation {svg_7}.

Inhibition de la croissance et de l'apoptose des cellules cancéreuses

L'effet anticancéreux de Marsdenia tenacissima, qui contient des this compound, a été considérablement amélioré après la fermentation {svg_8}. Cette amélioration a été principalement obtenue en inhibant la croissance et l'apoptose des cellules cancéreuses {svg_9}.

Régulation immunitaire

Marsdenia tenacissima, qui contient des this compound, a prouvé son effet de régulation immunitaire {svg_10}. Un polysaccharide hydrosoluble, le polysaccharide de Marsdenia tenacissima (MTP), peut améliorer la fonction immunitaire chez les souris normales et inhiber la croissance tumorale dans les cellules de carcinome hépatique H22 chez les souris porteuses de tumeurs {svg_11}.

Traitement de l'asthme et de la trachéite

Marsdenia tenacissima, qui contient des this compound, a longtemps été utilisée pour traiter l'asthme et la trachéite {svg_12}. Cette plante médicinale chinoise traditionnelle est utilisée à ces fins depuis des milliers d'années {svg_13}.

Protection du foie et diurèse

Marsdenia tenacissima, qui contient des this compound, a prouvé son effet de protection du foie et de diurèse {svg_14}. Cela met en évidence son potentiel dans le traitement des maladies du foie et des affections liées à la rétention d'eau {svg_15}.

Safety and Hazards

The safety data sheet for Tenacigenoside A recommends avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye. It also advises using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Orientations Futures

Further studies of Tenacigenoside A are required for improved medicinal utilization . An increasing number of recent studies have focused on the antitumor effects of Marsdenia tenacissima, from which Tenacigenoside A is extracted .

Mécanisme D'action

Target of Action

Tenacigenoside A is a compound extracted from Marsdenia tenacissima, a traditional Chinese herbal medicine It’s known that marsdenia tenacissima has antitumor effects, which are the result of various activated signaling pathways and inhibiting factors .

Mode of Action

It’s known that marsdenia tenacissima, from which tenacigenoside a is derived, can inhibit different cancer types including non-small cell lung cancer (nsclc), malignant tumors, hepatic carcinoma, and so on . This inhibition is likely due to the compound’s interaction with various signaling pathways and inhibiting factors .

Biochemical Pathways

It’s known that the effects of marsdenia tenacissima on cancer are the result of various activated signaling pathways . More research is needed to identify the specific pathways affected by Tenacigenoside A.

Pharmacokinetics

It’s known that the bioavailability of marsdenia tenacissima, from which tenacigenoside a is derived, is low in the human body . More research is needed to outline the ADME properties of Tenacigenoside A and their impact on its bioavailability.

Result of Action

It’s known that marsdenia tenacissima, from which tenacigenoside a is derived, can induce apoptosis and suppress autophagy through erk activation in lung cancer cells . More research is needed to describe the specific molecular and cellular effects of Tenacigenoside A’s action.

Action Environment

It’s known that gene-environment interactions can have a significant impact on human health . These interactions could potentially influence the action of Tenacigenoside A. More research is needed to understand how environmental factors influence the compound’s action, efficacy, and stability.

Analyse Biochimique

Biochemical Properties

Tenacigenoside A plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins involved in cellular processes. It has been shown to interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), inhibiting their activity and thereby reducing the production of pro-inflammatory mediators. Additionally, Tenacigenoside A interacts with proteins involved in apoptosis, such as caspases, promoting programmed cell death in cancer cells .

Cellular Effects

Tenacigenoside A exerts various effects on different cell types and cellular processes. In cancer cells, it induces apoptosis by activating caspases and increasing the expression of pro-apoptotic proteins . It also inhibits cell proliferation by arresting the cell cycle at the G0/G1 phase . Furthermore, Tenacigenoside A affects cell signaling pathways, such as the ERK pathway, leading to the suppression of autophagy and promotion of apoptosis in non-small cell lung cancer cells . It also modulates gene expression and cellular metabolism, contributing to its anti-tumor effects .

Molecular Mechanism

The molecular mechanism of Tenacigenoside A involves its binding interactions with various biomolecules. It binds to the active sites of COX and LOX enzymes, inhibiting their activity and reducing the production of inflammatory mediators. Tenacigenoside A also interacts with caspases, promoting their activation and inducing apoptosis in cancer cells . Additionally, it modulates the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its anti-tumor effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tenacigenoside A have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease upon prolonged exposure to light and air . In in vitro studies, Tenacigenoside A has shown sustained anti-tumor effects over several days, with a gradual increase in apoptosis and inhibition of cell proliferation . In in vivo studies, long-term administration of Tenacigenoside A has demonstrated consistent anti-tumor effects without significant degradation .

Dosage Effects in Animal Models

The effects of Tenacigenoside A vary with different dosages in animal models. At low doses, it exhibits anti-inflammatory and immunomodulatory effects without significant toxicity. At higher doses, Tenacigenoside A can induce apoptosis in cancer cells and inhibit tumor growth . Toxic or adverse effects have been observed at very high doses, including hepatotoxicity and nephrotoxicity . Therefore, careful dosage optimization is necessary to maximize its therapeutic benefits while minimizing potential side effects .

Metabolic Pathways

Tenacigenoside A is involved in several metabolic pathways, primarily through hydroxylation and dehydrogenation reactions . It interacts with enzymes such as cytochrome P450, which catalyze its metabolism and contribute to its bioavailability and efficacy . The compound also affects metabolic flux and metabolite levels, influencing various cellular processes and contributing to its biological activities .

Transport and Distribution

Within cells and tissues, Tenacigenoside A is transported and distributed through interactions with specific transporters and binding proteins . It is known to bind to plasma proteins, facilitating its distribution throughout the body . Additionally, Tenacigenoside A accumulates in certain tissues, such as the liver and kidneys, where it exerts its biological effects .

Subcellular Localization

Tenacigenoside A exhibits specific subcellular localization, which influences its activity and function. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in cellular processes . Additionally, Tenacigenoside A may undergo post-translational modifications that direct it to specific compartments or organelles, further modulating its biological effects .

Propriétés

IUPAC Name

1-[(3R,6S,7S,8S,9S,10S,11S,14S,16S)-14-[(2S,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-8,9-dihydroxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-6-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H56O12/c1-16(36)21-10-13-35-33(21,5)30(40)26(39)29-32(4)11-9-20(14-19(32)8-12-34(29,35)47-35)45-23-15-22(41-6)27(18(3)43-23)46-31-25(38)28(42-7)24(37)17(2)44-31/h17-31,37-40H,8-15H2,1-7H3/t17-,18-,19+,20+,21-,22-,23-,24-,25-,26+,27-,28-,29-,30-,31+,32+,33+,34?,35-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGOHWIVFCMYBJP-ZMFWOZTBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3CCC4(C(C3)CCC56C4C(C(C7(C5(O6)CCC7C(=O)C)C)O)O)C)C)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@@H](C[C@H]2OC)O[C@H]3CC[C@]4([C@H](C3)CCC56[C@@H]4[C@@H]([C@H]([C@]7([C@]5(O6)CC[C@@H]7C(=O)C)C)O)O)C)C)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H56O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

668.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: How does the structure of Tenacigenoside A compare to other similar compounds found in Marsdenia tenacissima?

A: Tenacigenoside A is a pregnane glycoside, a class of compounds characterized by a pregnane steroid core structure attached to sugar molecules (glycosides). [, ] Several related pregnane glycosides have been isolated from Marsdenia tenacissima, including Tenacigenosides B, C, D, F, G, H, I, and K. [, , ] These compounds share a similar core structure but differ in the type, number, and arrangement of sugar moieties attached to the pregnane skeleton, as well as the presence or absence of specific functional groups. [, , ] These structural differences can influence their pharmacological activities and properties.

Q2: What analytical methods are used to identify and quantify Tenacigenoside A?

A2: Several analytical techniques are employed to characterize and quantify Tenacigenoside A. These include:

  • High-Performance Liquid Chromatography (HPLC): This technique separates the different compounds in a mixture based on their chemical properties. [, ]
  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS or LC-MS/MS), this method helps identify and quantify compounds based on their mass-to-charge ratio. [, , ] It can also provide structural information through fragmentation patterns. []
  • Nuclear Magnetic Resonance (NMR) spectroscopy: This technique provides detailed information about the structure and connectivity of atoms in a molecule. [, , ]

Q3: Has the pharmacokinetics of Tenacigenoside A been investigated?

A: While a comprehensive pharmacokinetic profile for Tenacigenoside A is not yet available, some information can be gleaned from studies on related compounds in Marsdenia tenacissima. For example, a study on Xiao-Ai-Ping injection, a traditional Chinese medicine derived from Marsdenia tenacissima containing Tenacigenoside A and other C21 steroids, utilized LC-MS/MS to investigate the pharmacokinetics of six C21 steroids in rat plasma after intravenous administration. [] This study provides valuable insights into the absorption, distribution, metabolism, and excretion of these compounds, laying the groundwork for further research on individual components like Tenacigenoside A.

Q4: What are the implications of structural variations in Tenacigenoside A and related compounds?

A: The diverse structures of Tenacigenoside A and its related compounds isolated from Marsdenia tenacissima suggest a complex structure-activity relationship. [, , ] Variations in the sugar moieties and functional groups could influence their binding affinity to target molecules, impacting their potency and selectivity. [] Understanding these structure-activity relationships is crucial for optimizing the therapeutic potential of these compounds. Future studies should aim to synthesize and evaluate Tenacigenoside A analogs with targeted structural modifications to improve their efficacy and safety profiles.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.